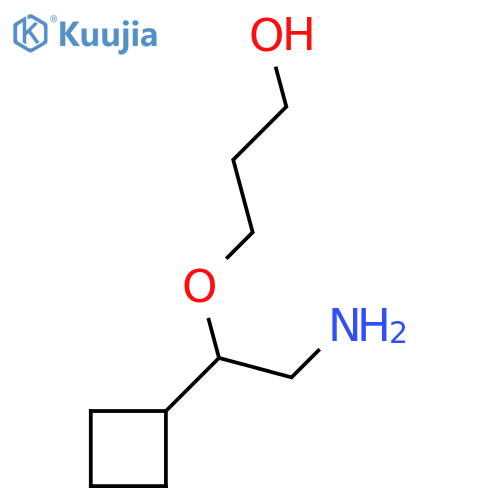Cas no 1694247-84-1 (3-(2-amino-1-cyclobutylethoxy)propan-1-ol)

1694247-84-1 structure
商品名:3-(2-amino-1-cyclobutylethoxy)propan-1-ol
3-(2-amino-1-cyclobutylethoxy)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-amino-1-cyclobutylethoxy)propan-1-ol
- EN300-1293887
- 1694247-84-1
-
- インチ: 1S/C9H19NO2/c10-7-9(8-3-1-4-8)12-6-2-5-11/h8-9,11H,1-7,10H2
- InChIKey: BDJRCHIAXPBEKT-UHFFFAOYSA-N
- ほほえんだ: O(CCCO)C(CN)C1CCC1
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.5Ų
3-(2-amino-1-cyclobutylethoxy)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293887-50mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-5000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 5000mg |
$2650.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-250mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 250mg |
$840.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-100mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 100mg |
$804.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-10000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 10000mg |
$3929.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-2500mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 2500mg |
$1791.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-1.0g |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1293887-1000mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 1000mg |
$914.0 | 2023-09-30 | ||
| Enamine | EN300-1293887-500mg |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol |
1694247-84-1 | 500mg |
$877.0 | 2023-09-30 |
3-(2-amino-1-cyclobutylethoxy)propan-1-ol 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1694247-84-1 (3-(2-amino-1-cyclobutylethoxy)propan-1-ol) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
